molecular formula C10H15N3O B2462759 (1-Phenyl-ethylamino)-acetic acid hydrazide CAS No. 56720-93-5

(1-Phenyl-ethylamino)-acetic acid hydrazide

Cat. No.: B2462759
CAS No.: 56720-93-5
M. Wt: 193.25
InChI Key: UKSHKKKYSLQANP-UHFFFAOYSA-N
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Description

(1-Phenyl-ethylamino)-acetic acid hydrazide is an organic compound that belongs to the class of hydrazides Hydrazides are characterized by the presence of the functional group -CONHNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Phenyl-ethylamino)-acetic acid hydrazide typically involves the reaction of (1-Phenyl-ethylamino)-acetic acid with hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

(1-Phenyl-ethylamino)-acetic acid+Hydrazine hydrate(1-Phenyl-ethylamino)-acetic acid hydrazide+Water\text{(1-Phenyl-ethylamino)-acetic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} (1-Phenyl-ethylamino)-acetic acid+Hydrazine hydrate→(1-Phenyl-ethylamino)-acetic acid hydrazide+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1-Phenyl-ethylamino)-acetic acid hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(1-Phenyl-ethylamino)-acetic acid hydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of (1-Phenyl-ethylamino)-acetic acid hydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Acetohydrazide: A simpler hydrazide with similar reactivity but lacking the phenyl and ethylamino groups.

    Benzohydrazide: Contains a benzene ring but lacks the ethylamino group.

    Isonicotinic acid hydrazide: Used as an anti-tuberculosis drug, structurally similar but with a pyridine ring.

Uniqueness

(1-Phenyl-ethylamino)-acetic acid hydrazide is unique due to the presence of both phenyl and ethylamino groups, which confer specific reactivity and potential biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(1-phenylethylamino)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8(12-7-10(14)13-11)9-5-3-2-4-6-9/h2-6,8,12H,7,11H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSHKKKYSLQANP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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